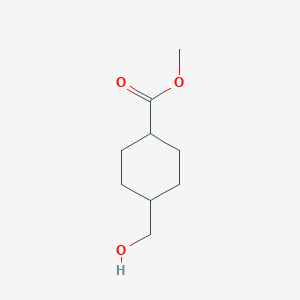

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Description

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYKIDJFOMAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928275, DTXSID401230262 | |

| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-85-3, 110928-44-4, 110928-45-5 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate from Dimethyl Terephthalate: A Technical Guide

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule of significant interest in the synthesis of polymers and pharmaceuticals. Its structure, featuring both a carboxylate ester and a hydroxymethyl group on a cyclohexane ring, makes it a versatile building block for producing specialized chemicals, including derivatives of tranexamic acid and high-performance polyamides.[1] This technical guide outlines a comprehensive two-step synthetic pathway for the preparation of this compound, starting from the readily available industrial chemical, dimethyl terephthalate (DMT). The process involves an initial catalytic hydrogenation of the aromatic ring of DMT to yield dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by a selective partial reduction of one of the two ester functionalities to afford the target molecule.

This document provides an in-depth review of the catalytic systems, experimental protocols, and quantitative data for each synthetic step, tailored for researchers, scientists, and professionals in drug development and materials science.

Step 1: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT) to Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

The first stage of the synthesis focuses on the saturation of the aromatic ring of dimethyl terephthalate. This is a well-established hydrogenation reaction that converts DMT into dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The key to this process is the selection of an appropriate catalyst and reaction conditions to achieve high conversion of the starting material and high selectivity towards the desired cyclohexanedicarboxylate product, minimizing side reactions such as the hydrogenolysis of the ester groups.[2][3]

A variety of heterogeneous catalysts have been developed for this transformation, ranging from noble metal-based systems (e.g., Ruthenium, Palladium) to more economical non-precious metal catalysts (e.g., Nickel).[2][4] The choice of catalyst support, such as activated carbon, silica, or alumina, also plays a crucial role in the catalytic performance.[4]

Quantitative Data on Catalytic Systems

The following table summarizes the performance of various catalytic systems for the hydrogenation of DMT to DMCD under different experimental conditions.

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | DMT Conversion (%) | DMCD Selectivity (%) | Reference |

| Ru-Re | Activated Carbon (AC) | 70 | 3 | - | 82 | 96 | [4] |

| Ru-Ni | Carbon Nanotubes (CNT) | 100 | 6 | 1 | 80 | 95 | [5] |

| Ni/SiO₂ (KF-modified) | Silica (SiO₂) | 90 | 5 | 4 | 95 | 96 | [3] |

| Ru | Zeolite (MOR) | 140 | 6 | 4 | 100 | 95.09 | [6] |

| Pd/C | Carbon | 20-200 | 0.13-10.5 | 2 | 68 | 95 | [3] |

| Ru/C | Carbon | 110 | 3 | - | 99 | 96.5 | [7] |

Experimental Protocol: Hydrogenation using Ru-Re/AC Catalyst

This protocol describes a representative procedure for the selective hydrogenation of DMT to DMCD using a bimetallic Ruthenium-Rhenium catalyst supported on activated carbon.[4]

Materials:

-

Dimethyl terephthalate (DMT)

-

Bimetallic Ru-Re/AC catalyst

-

Solvent (e.g., Ethanol or Ethyl Acetate)

-

High-purity hydrogen gas (H₂)

-

High-purity nitrogen gas (N₂)

Equipment:

-

High-pressure autoclave reactor with magnetic stirring, temperature control, and pressure gauge

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Reactor Charging: The high-pressure autoclave is charged with a specific amount of DMT and the chosen solvent. The Ru-Re/AC catalyst is then added to the reactor.

-

Inerting: The reactor is sealed and purged several times with nitrogen gas to remove any residual air.

-

Pressurization and Heating: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 3 MPa). The mixture is heated to the target reaction temperature (e.g., 70°C) while stirring.[4]

-

Reaction: The reaction is allowed to proceed for the required duration. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC.

-

Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

Product Recovery: The reaction mixture is filtered to separate the solid catalyst. The solvent is then removed from the filtrate under reduced pressure to yield the crude DMCD product.

-

Purification and Analysis: The crude product can be purified further by recrystallization or distillation. The purity and yield of DMCD are determined by GC analysis.

Workflow Diagram for DMT Hydrogenation

Caption: Experimental workflow for the catalytic hydrogenation of DMT to DMCD.

Step 2: Selective Mono-Reduction of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

The second step involves the selective reduction of one of the two equivalent ester groups of DMCD to a hydroxymethyl group, yielding the target compound, this compound. This transformation is challenging due to the symmetrical nature of the DMCD molecule. Achieving high selectivity for the mono-reduced product requires careful control over the reaction conditions to prevent over-reduction to 1,4-cyclohexanedimethanol (CHDM).

Kinetic studies of the gas-phase hydrogenation of DMCD to CHDM have shown that this compound is an intermediate in this reaction. This suggests that by carefully controlling parameters such as reaction time, temperature, pressure, and catalyst activity, it is possible to stop the reaction at the intermediate stage and isolate the desired mono-alcohol.

Proposed Experimental Protocol: Controlled Catalytic Hydrogenation of DMCD

This proposed protocol is based on interrupting the hydrogenation of DMCD to favor the formation of the mono-reduced intermediate. Optimization of the following parameters will be critical for maximizing the yield of the target product.

Materials:

-

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

-

Hydrogenation catalyst (e.g., Copper-based catalyst like CuMnAl)

-

Solvent (if performing in liquid phase)

-

High-purity hydrogen gas (H₂)

-

High-purity nitrogen gas (N₂)

Equipment:

-

High-pressure reactor (fixed-bed for gas-phase or autoclave for liquid-phase)

-

Precise temperature and pressure control systems

-

Analytical instrumentation for reaction monitoring (e.g., GC-MS)

Procedure:

-

Catalyst Activation: The hydrogenation catalyst is activated according to the manufacturer's or literature procedure, typically involving reduction under a hydrogen flow at an elevated temperature.

-

Reactor Setup: The reactor is charged with the DMCD substrate (and solvent for liquid-phase).

-

Reaction Conditions: The reactor is heated and pressurized with hydrogen to the desired setpoints. For this selective reduction, milder conditions (lower temperature, lower pressure, and shorter reaction time) compared to those for complete reduction to CHDM should be explored as a starting point.

-

Reaction Monitoring: The reaction is monitored closely over time by analyzing samples of the reaction mixture. The goal is to identify the point at which the concentration of the desired intermediate, this compound, is at its maximum.

-

Reaction Quenching: Once the optimal conversion is reached, the reaction is stopped abruptly by rapidly cooling the reactor and venting the hydrogen pressure.

-

Product Isolation and Purification: The product mixture is separated from the catalyst. The desired mono-alcohol is then isolated from unreacted starting material and the diol by-product (CHDM) using techniques such as fractional distillation or column chromatography.

Workflow Diagram for Selective DMCD Reduction

Caption: Proposed workflow for the selective mono-reduction of DMCD.

Overall Synthesis Pathway

The complete synthesis of this compound from dimethyl terephthalate is a two-step process involving hydrogenation of the aromatic ring followed by a selective partial reduction of one ester group.

Caption: Overall two-step synthesis pathway from DMT to the target product.

Conclusion

The synthesis of this compound from dimethyl terephthalate is a feasible yet challenging process that relies on a two-step reduction strategy. The initial hydrogenation of the aromatic ring of DMT to DMCD is a well-documented and efficient transformation with various established catalytic systems. The subsequent selective mono-reduction of the symmetric DMCD intermediate presents the primary challenge. Success in this second step hinges on the careful control of reaction parameters to favor the formation of the mono-alcohol intermediate over the fully reduced diol. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize this synthetic route for applications in polymer chemistry, materials science, and pharmaceutical development.

References

- 1. This compound For Research [benchchem.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Dimethyl 1,4-cyclohexanedicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

- 6. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its cyclohexane core, substituted with both a hydroxymethyl and a methyl ester group, provides a versatile scaffold for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of tranexamic acid derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the prediction of its behavior in biological systems. The key properties are summarized in the table below. It is important to note that some variations in reported values, particularly for boiling point, exist in the literature, which may be attributable to differences in isomeric composition (cis/trans) or measurement conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₃ | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][3][4] |

| IUPAC Name | methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | [4] |

| CAS Number | 110928-44-4 (trans-isomer) | [1][3][4][5][6] |

| Appearance | Colorless to pale-yellow solid or liquid | [6] |

| Melting Point | 99.8 °C | [1] |

| Boiling Point | 233 °C - 250.7 °C | [1] |

| Density | 1.059 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [1] |

| Storage | Store at room temperature in anhydrous conditions to prevent hydrolysis of the ester group. For long-term storage, refrigeration (2-8°C) is recommended. | [1][7] |

Synthesis and Purification

Several synthetic routes to this compound have been reported, primarily involving the modification of a pre-existing cyclohexane ring or the saturation of an aromatic precursor.

Experimental Protocol 1: Esterification of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid

This method involves the direct esterification of the corresponding carboxylic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(hydroxymethyl)cyclohexanecarboxylic acid in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After completion, cool the mixture to room temperature and neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Esterification Synthesis

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Experimental Protocol 2: Hydrogenation of Dimethyl 1,4-cyclohexanedicarboxylate

This route involves the selective reduction of one of the two ester groups of a diester.

Methodology:

-

Reaction Setup: In a high-pressure hydrogenation reactor, dissolve dimethyl 1,4-cyclohexanedicarboxylate in a suitable solvent such as methanol or ethanol.

-

Catalyst: Add a hydrogenation catalyst, for example, a copper chromite catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction conditions (pressure, temperature, and time) need to be carefully controlled to favor the formation of the mono-alcohol.

-

Catalyst Removal: After the reaction, cool the reactor and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting mixture of starting material, desired product, and the diol by-product (1,4-cyclohexanedimethanol) can be separated by fractional distillation under reduced pressure or by column chromatography.

Logical Workflow for Hydrogenation Synthesis

Caption: Workflow for the synthesis via partial hydrogenation of a diester.

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methoxy group protons (-OCH₃), the proton on the carbon bearing the ester, the protons of the hydroxymethyl group (-CH₂OH), and the cyclohexane ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbon of the methoxy group, the carbon of the hydroxymethyl group, and the carbons of the cyclohexane ring. |

| FTIR | Characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the carbonyl group of the ester (C=O stretch, strong), and C-O stretches. |

| Mass Spec | The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the hydroxymethyl group (-CH₂OH). |

Note: Specific spectral data should be acquired for the synthesized compound and compared with literature values for confirmation of identity and purity.

Biological Significance and Applications

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of tranexamic acid, an important antifibrinolytic agent.

Proposed Metabolic Pathway

While specific metabolic studies on this compound are limited, the metabolism of related cyclohexanecarboxylate compounds has been investigated. In biological systems, the ester group is likely to be hydrolyzed to the corresponding carboxylic acid. The hydroxymethyl group can be oxidized to an aldehyde and then to a carboxylic acid. The cyclohexane ring itself can undergo hydroxylation and subsequent oxidation. A proposed metabolic pathway is illustrated below.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic fate of this compound in a biological system.

Synthesis of Tranexamic Acid

This compound is a precursor to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid). The synthesis involves the conversion of the hydroxymethyl group to an aminomethyl group.

Synthetic Pathway to Tranexamic Acid

Caption: Synthetic route from this compound to Tranexamic Acid.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It may cause skin and eye irritation.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined structure and the presence of two reactive functional groups make it an important intermediate, particularly in the pharmaceutical industry for the synthesis of tranexamic acid. This guide has provided a comprehensive overview of its physicochemical properties, synthetic methodologies, and biological relevance, offering a valuable resource for researchers and professionals in the field.

References

- 1. This compound For Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)- [webbook.nist.gov]

- 4. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]

- 5. US20160326088A1 - Method for preparing dimethyl 1,4-cyclohexanedicarboxylate and method for preparing 1,4-cyclohexanedimethanol - Google Patents [patents.google.com]

- 6. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4 | AChemBlock [achemblock.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Separation of Cis and Trans Isomers of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The cyclohexane ring in this molecule can exist in cis and trans isomeric forms, where the stereochemical relationship between the ester and hydroxymethyl groups significantly influences the physicochemical and biological properties of downstream products. Consequently, the ability to effectively separate and quantify these isomers is crucial for process optimization, quality control, and regulatory compliance in drug development and materials science.

This technical guide provides a comprehensive overview of the analytical and preparative techniques for the separation of cis and trans isomers of this compound. It includes detailed experimental protocols adapted from methodologies for structurally similar compounds, data presentation in structured tables, and visualizations of key workflows.

Chromatographic Separation Strategies

The primary challenge in separating cis and trans isomers of this compound lies in their similar physical properties. However, their distinct three-dimensional structures can be exploited using high-resolution chromatographic techniques. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods for both analytical and preparative-scale separations.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, derivatization is often recommended to improve the volatility and thermal stability of this compound, leading to better peak shape and resolution. Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a common and effective derivatization strategy.

Experimental Protocol: Gas Chromatography (GC) with Silylation

This protocol is adapted from established methods for the analysis of similar functionalized cyclohexanes.

1. Sample Preparation (Silylation):

-

To a dry vial containing approximately 1 mg of the cis/trans isomer mixture, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Add 100 µL of a suitable solvent such as pyridine or acetonitrile.

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Cool the sample to room temperature before injection.

2. GC-MS System and Conditions:

-

GC System: A standard gas chromatograph coupled with a mass spectrometer (MS) or a flame ionization detector (FID).

-

Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically operated at 250°C. A split injection (e.g., 50:1 split ratio) is suitable for analytical purposes.

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

Detector:

-

FID: Operated at 250-300°C.

-

MS: Scan range of m/z 50-500.

-

Data Presentation: Illustrative GC Separation Data

The following table presents expected retention times and resolution for the TMS-derivatized isomers based on typical separations of similar compounds. Actual values may vary depending on the specific instrument and conditions.

| Isomer | Expected Retention Time (min) | Resolution (Rs) |

| trans-TMS-ether | ~12.5 | \multirow{2}{*}{> 1.5} |

| cis-TMS-ether | ~12.8 |

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile alternative to GC, particularly for preparative-scale separations, as it is non-destructive and easily scalable. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly suitable approach. Chiral chromatography can also be effective for separating these diastereomers.

Experimental Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is based on methods for separating polar cyclic alcohols.

1. Sample Preparation:

-

Dissolve the isomer mixture in the mobile phase or a compatible solvent (e.g., 90:10 acetonitrile/water) to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: A HILIC column (e.g., silica or amide-based).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).

-

Gradient: 95% acetonitrile to 80% acetonitrile over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5-20 µL.

-

Detection:

-

UV: 205 nm (as the analyte lacks a strong chromophore).

-

ELSD: For universal detection.

-

Data Presentation: Illustrative HILIC Separation Data

The following table illustrates the expected elution order and resolution for the cis and trans isomers in a HILIC separation.

| Isomer | Expected Retention Time (min) | Resolution (Rs) |

| trans | ~8.0 | \multirow{2}{*}{> 1.5} |

| cis | ~9.5 |

Visualization of Experimental Workflows

Workflow for GC-MS Analysis

Caption: A generalized workflow for the GC-MS analysis of the isomers.

Workflow for HPLC Separation

Caption: A generalized workflow for the HPLC separation of the isomers.

Preparative Scale-Up Considerations

For the isolation of larger quantities of pure cis and trans isomers, the developed analytical HPLC method can be scaled up to a preparative scale.

Key considerations for scale-up include:

-

Column Dimensions: Increase the column's internal diameter and length to accommodate larger sample loads.

-

Flow Rate: Adjust the flow rate proportionally to the change in the column's cross-sectional area.

-

Sample Loading: Determine the maximum sample load that can be injected without compromising resolution.

-

Fraction Collection: Utilize an automated fraction collector triggered by the detector signal to isolate the eluting isomers.

Conclusion

The separation of cis and trans isomers of this compound is a critical step in ensuring the quality and efficacy of related pharmaceutical and material products. Both GC, typically with derivatization, and HPLC, particularly using HILIC, are robust and effective methods for achieving baseline separation of these isomers. The detailed protocols and illustrative data provided in this guide serve as a strong starting point for method development and optimization. For preparative purposes, HPLC offers a readily scalable and non-destructive approach for obtaining high-purity isomers for further research and development.

Spectral Data Analysis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a key intermediate in organic synthesis. Due to the limited availability of public, comprehensive experimental datasets for this specific molecule, this document synthesizes predicted spectral characteristics based on its chemical structure, alongside generally accepted experimental protocols for data acquisition.

Molecular Structure and Properties

This compound possesses a cyclohexane ring substituted with a methyl ester group and a hydroxymethyl group. The stereochemistry of these substituents (cis or trans) will significantly influence the spectral data, particularly the NMR spectra. The trans isomer is most commonly referenced in commercial and research contexts.

Molecular Formula: C₉H₁₆O₃[1]

Molecular Weight: 172.22 g/mol [1]

CAS Number (trans-isomer): 110928-44-4[2][3][4][5]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

NMR data is highly sensitive to the chemical environment of each proton and carbon atom. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the trans-isomer, based on standard values for similar structural motifs.

¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OCH₃ (ester) | ~ 3.67 | Singlet (s) | 3H |

| -CH₂ OH | ~ 3.45 | Doublet (d) | 2H |

| -CH₂OH | ~ 1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H |

| CH -COOCH₃ | ~ 2.2 - 2.4 | Multiplet (m) | 1H |

| Cyclohexane Ring Protons | ~ 1.0 - 2.1 | Multiplets (m) | 9H |

¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O (ester) | ~ 176 |

| -CH₂ OH | ~ 68 |

| -OCH₃ (ester) | ~ 51 |

| C H-COOCH₃ | ~ 43 |

| C H-CH₂OH | ~ 40 |

| Cyclohexane Ring Carbons | ~ 28 - 30 |

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum will be dominated by absorptions from the hydroxyl and ester functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (alcohol) | 3200 - 3600 | Broad, strong |

| C-H (sp³) | 2850 - 3000 | Medium to strong |

| C=O (ester) | 1730 - 1750 | Strong, sharp |

| C-O (ester & alcohol) | 1000 - 1300 | Strong |

Mass Spectrometry (MS) Data

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 172.11 (calculated for C₉H₁₆O₃) |

| [M+H]⁺ | m/z 173.12 |

| [M+Na]⁺ | m/z 195.10 |

| Key Fragments | Loss of H₂O (m/z 154), loss of -OCH₃ (m/z 141), loss of -COOCH₃ (m/z 113) |

Predicted collision cross-section values for various adducts are also available in public databases.[6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d4).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300-500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of ¹³C.

-

Standard 1D proton, 1D carbon, and potentially 2D experiments like COSY and HSQC can be run to confirm assignments.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal interference in the spectral regions of interest.

-

ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹, and perform a background scan for correction.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce extensive fragmentation. Electrospray Ionization (ESI) is common for LC-MS and is a softer technique, often showing the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Scan a mass range appropriate for the compound, for instance, m/z 50-300.

Caption: A generalized workflow for spectral data acquisition and analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. CAS 110928-44-4 | 2229-1-1N | MDL MFCD03840884 | (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | SynQuest Laboratories [synquestlabs.com]

- 3. 110928-44-4|trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 4. CAS#:110928-44-4 | trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | Chemsrc [chemsrc.com]

- 5. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4 | AChemBlock [achemblock.com]

- 6. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

CAS Number: 110928-44-4

This technical guide provides a comprehensive overview of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a versatile bifunctional molecule with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, and key applications.

Chemical and Physical Properties

This compound is an organic compound featuring a cyclohexane ring substituted with a hydroxymethyl group and a methyl ester group.[1] The presence of both a primary alcohol and an ester functional group makes it a valuable building block for the synthesis of more complex molecules.[1] The trans isomer, specifically (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, is often of particular interest for stereoselective synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| CAS Number | 110928-44-4 | [1] |

| Appearance | Colorless to pale-yellow solid or liquid | [3] |

| Boiling Point | 250.7 °C | [1] |

| Melting Point | 99.8 °C | [1] |

| Density | 1.059 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [1] |

| InChI Key | KOGYKIDJFOMAOF-UHFFFAOYSA-N | [1] |

Table 2: Synonyms for this compound

| Synonym |

| (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate |

| Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate |

| trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid methyl ester |

| trans-4-(Methoxycarbonyl)cyclohexanemethanol |

Experimental Protocols for Synthesis

This compound can be synthesized through several routes. The most common laboratory methods involve the Fischer esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid or the reduction of a diester precursor.

Fischer Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid

This method involves the acid-catalyzed esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(hydroxymethyl)cyclohexanecarboxylic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule with applications as a versatile building block in organic synthesis and medicinal chemistry. Its cyclohexane core dictates a complex conformational landscape, primarily governed by the stereochemical relationship of its two substituents: the methyl carboxylate and the hydroxymethyl groups. Understanding the three-dimensional structure and conformational preferences of the cis and trans isomers is critical for its application in the rational design of novel therapeutics and materials. This guide provides a detailed analysis of the molecular structure, conformational isomerism, and the experimental and computational methodologies used to characterize this important molecule.

Molecular Structure

This compound is a disubstituted cyclohexane with the molecular formula C₉H₁₆O₃. The core of the molecule is a cyclohexane ring, which can exist in various conformations, with the chair form being the most stable. The molecule has two functional groups attached at the 1 and 4 positions: a methyl ester group (-COOCH₃) and a hydroxymethyl group (-CH₂OH).

The relative orientation of these two substituents gives rise to two diastereomers: cis and trans.

-

cis-isomer: Both substituents are on the same face of the cyclohexane ring.

-

trans-isomer: The substituents are on opposite faces of the cyclohexane ring.

The presence of these two functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including derivatives of tranexamic acid.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | This compound |

| CAS Number (trans) | 110928-44-4 |

| Isomers | cis and trans |

Conformational Analysis

The conformational analysis of this compound is centered around the chair conformation of the cyclohexane ring and the axial versus equatorial positioning of the two substituents. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle strain and torsional strain. In a chair conformation, the substituent positions are either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

A key principle in the conformational analysis of substituted cyclohexanes is that substituents prefer the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For the trans-isomer, the two substituents are on opposite sides of the ring. This allows for a chair conformation where both the methyl carboxylate and the hydroxymethyl groups can occupy equatorial positions simultaneously. This diequatorial conformation is highly favored as it minimizes steric hindrance. The alternative diaxial conformation would introduce significant 1,3-diaxial interactions, making it energetically unfavorable.

The equilibrium between the two possible chair conformations for the trans-isomer heavily favors the diequatorial form.

Caption: Conformational equilibrium of trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

In the cis-isomer, both substituents are on the same side of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. A ring flip will interchange these positions.

The relative stability of the two chair conformers of the cis-isomer depends on the relative steric bulk of the methyl carboxylate group versus the hydroxymethyl group. The conformer where the larger group occupies the equatorial position will be more stable. Generally, the methyl carboxylate group is considered sterically more demanding than the hydroxymethyl group. Therefore, the conformer with the equatorial methyl carboxylate and axial hydroxymethyl group is expected to be the major contributor to the equilibrium.

Caption: Conformational equilibrium of cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Quantitative Conformational Data (Illustrative)

Table 2: Estimated Conformational Energies (A-values) of Substituents

| Substituent | A-value (kcal/mol) |

| -COOCH₃ (Methyl carboxylate) | ~1.2 |

| -CH₂OH (Hydroxymethyl) | ~1.7 |

Note: A-value represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.

Table 3: Estimated Equilibrium Composition for cis-Isomer at 298 K

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population (%) |

| 1 | -COOCH₃ (equatorial), -CH₂OH (axial) | ~1.7 | ~95 |

| 2 | -COOCH₃ (axial), -CH₂OH (equatorial) | ~1.2 | ~5 |

Experimental Protocols for Structural Elucidation

The determination of the molecular structure and conformation of this compound relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of cyclohexane derivatives.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of the axial and equatorial protons on the cyclohexane ring are typically different. Equatorial protons generally resonate at a lower field (higher ppm) than axial protons.

-

Coupling Constants (J-values): The coupling constants between adjacent protons are highly dependent on the dihedral angle between them. For a chair conformation:

-

Jax-ax (axial-axial coupling) is typically large (10-13 Hz).

-

Jax-eq (axial-equatorial coupling) is smaller (2-5 Hz).

-

Jeq-eq (equatorial-equatorial coupling) is also small (2-5 Hz).

-

-

By analyzing the multiplicity and coupling constants of the ring protons, the preferred chair conformation and the axial/equatorial orientation of the substituents can be determined. For the trans-isomer, the observation of predominantly large Jax-ax couplings would confirm the diequatorial conformation. For the cis-isomer, the relative magnitudes of the coupling constants would indicate the favored conformer.

-

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

For solid samples, single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the solid-state conformation.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation from a suitable solvent or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a detailed three-dimensional model of the molecule in the solid state.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the different possible conformations and predict their relative energies.

Protocol for Computational Modeling:

-

Structure Building: Build the initial 3D structures of the cis and trans isomers in their various chair conformations using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization calculations for each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)) to find the minimum energy structure for each.

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies between the conformers.

-

Analysis: Analyze the calculated energies to determine the most stable conformer for each isomer and the energy difference between them. This information can be used to predict the equilibrium populations of the conformers.

Caption: Workflow for computational conformational analysis.

Conclusion

The molecular structure and conformational behavior of this compound are governed by the principles of cyclohexane stereochemistry. The trans-isomer predominantly exists in a stable diequatorial conformation. The cis-isomer exists as an equilibrium of two chair conformers, with the conformer having the bulkier methyl carboxylate group in the equatorial position being the more stable. A comprehensive understanding of this conformational landscape, achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for leveraging this molecule in synthetic and medicinal chemistry applications. This guide provides the foundational knowledge and methodological framework for researchers and professionals working with this versatile chemical entity.

An In-depth Technical Guide to the Solubility of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a versatile bifunctional molecule of interest in organic synthesis and pharmaceutical development. Due to a lack of publicly available quantitative solubility data, this guide focuses on providing a robust experimental framework for determining its solubility in various solvents.

Introduction

This compound is a cyclohexane derivative featuring both a hydroxymethyl group and a methyl ester. This structure allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] Understanding its solubility in different solvents is a critical first step in reaction design, purification, formulation, and various other applications in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the presence of both a hydrogen-bond-donating hydroxymethyl group and a polar ester group, suggest a degree of polarity that influences its solubility profile.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Boiling Point | 233 °C | [1] |

| Qualitative Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [1] |

Expected Solubility Profile

Based on its chemical structure, a qualitative solubility profile in common laboratory solvents can be predicted. The presence of the polar hydroxyl and ester groups suggests that this compound will be soluble in polar organic solvents. Its non-polar cyclohexane ring will contribute to solubility in less polar organic solvents. As indicated by available data, it is expected to be insoluble in water due to the predominance of the non-polar hydrocarbon backbone.[1]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Acetone | Soluble | Polar aprotic solvent. |

| Ethyl Acetate | Soluble | Moderately polar aprotic solvent. |

| Dichloromethane | Soluble | Non-polar aprotic solvent, good for general organic compounds. |

| Hexane | Sparingly Soluble to Insoluble | Non-polar solvent, likely insufficient to dissolve the polar functional groups. |

| Water | Insoluble | The non-polar cyclohexane ring dominates over the polar functional groups.[1] |

Experimental Protocol for Solubility Determination

To obtain precise and accurate quantitative solubility data, a standardized experimental protocol is essential. The following section details the recommended "shake-flask" method, a widely accepted technique for determining the thermodynamic solubility of a compound. This can be followed by a gravimetric or spectroscopic method for quantification.

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, etc.

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with airtight screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Pipettes and other calibrated volumetric glassware

-

Evaporating dishes (for gravimetric analysis)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Immediately filter the supernatant using a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Method A: Gravimetric Analysis

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution to the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a vacuum oven.

-

The mass of the dissolved solute can be determined by the difference in weight of the dish before and after drying.

-

-

Method B: Spectroscopic Analysis (UV-Vis or HPLC)

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

-

-

Data Reporting:

-

The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table for easy comparison.

Table 3: Solubility of this compound at Different Temperatures (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Data | Experimental Data |

| 40 | Experimental Data | Experimental Data | |

| Ethanol | 25 | Experimental Data | Experimental Data |

| 40 | Experimental Data | Experimental Data | |

| Acetone | 25 | Experimental Data | Experimental Data |

| 40 | Experimental Data | Experimental Data | |

| Ethyl Acetate | 25 | Experimental Data | Experimental Data |

| 40 | Experimental Data | Experimental Data | |

| Dichloromethane | 25 | Experimental Data | Experimental Data |

| 40 | Experimental Data | Experimental Data |

Conclusion

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule incorporating both an ester and a primary alcohol functional group attached to a cyclohexane ring. This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly in applications that may involve elevated temperatures. This technical guide provides a comprehensive overview of the expected thermal behavior, potential decomposition pathways, and standard methodologies for its analysis.

Predicted Thermal Behavior and Decomposition Pathways

Based on the functional groups present, the thermal decomposition of this compound is likely to proceed through several potential pathways. The presence of both an ester and an alcohol group suggests that the initial decomposition steps could involve either of these moieties.

General Stability: Cyclohexane derivatives are generally stable at moderate temperatures. However, the presence of functional groups can lower the onset of decomposition. For analogous ester compounds like cyclohexyl benzoate, decomposition has been observed in the range of 300°C to 500°C.[1][2] The thermal stability of polymers containing cyclohexanedimethanol units, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), can be high, with decomposition temperatures reported above 380°C.

Potential Decomposition Pathways:

-

Ester Pyrolysis (Elimination): Esters with a β-hydrogen on the alkyl group can undergo thermal elimination to form a carboxylic acid and an alkene. In this case, it could lead to the formation of 4-(hydroxymethyl)cyclohexanecarboxylic acid and methanol, or potentially involve the cyclohexane ring leading to more complex products.

-

Decarboxylation: At higher temperatures, the ester or the resulting carboxylic acid intermediate could undergo decarboxylation, releasing carbon dioxide.

-

Dehydration of the Alcohol: The primary alcohol group can undergo dehydration to form an alkene or an ether, particularly in the presence of acidic or basic catalysts or at high temperatures.

-

Oxidation: If the decomposition occurs in the presence of an oxidant (like air), the primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid.

-

Ring Opening/Fragmentation: At very high temperatures, the cyclohexane ring itself can undergo fragmentation, leading to the formation of smaller volatile organic compounds.

A plausible initial decomposition pathway is illustrated below:

Plausible initial decomposition pathways for this compound.

Quantitative Data Summary

As previously stated, specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available in the reviewed literature. The following tables are provided as templates for how such data would be presented. The values are hypothetical and based on the expected behavior of similar compounds.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset of Decomposition (Tonset) | ~ 250 - 300 °C | ~ 230 - 280 °C |

| Temperature of Max Decomposition Rate (Tmax) | ~ 320 - 370 °C | ~ 300 - 350 °C |

| Final Residue at 600 °C | < 5% | < 2% |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Parameter | Value |

| Melting Point (Tm) | ~ 50 - 70 °C (estimated) |

| Enthalpy of Fusion (ΔHf) | Not Available |

| Decomposition Exotherm | Broad exotherm starting > 250 °C |

Experimental Protocols

To determine the precise thermal stability and decomposition profile of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or dry air. A comparison of results in both atmospheres can provide insights into oxidative versus thermal decomposition.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins.

-

Determine the temperature of the maximum rate of mass loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify and integrate any endothermic peaks to determine the melting point (Tm) and enthalpy of fusion (ΔHf).

-

Identify any exothermic peaks, which may indicate decomposition or other chemical reactions. Note the onset temperature and the peak maximum of these exotherms.

-

General experimental workflow for thermal analysis.

Safety Considerations

The thermal decomposition of organic molecules can produce flammable and/or toxic gases. A Safety Data Sheet (SDS) for a similar compound, methyl cyclohexanecarboxylate, indicates that hazardous decomposition products include carbon monoxide and carbon dioxide.[3] Therefore, all thermal analyses should be conducted in a well-ventilated area, and the exhaust from the thermal analysis instruments should be properly vented.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, a thorough understanding of its chemical structure allows for a reasoned prediction of its thermal behavior. The presence of ester and alcohol functional groups suggests that decomposition is likely to occur at elevated temperatures through pathways such as ester pyrolysis, dehydration, and decarboxylation. For definitive data, it is crucial to perform Thermogravimetric Analysis and Differential Scanning Calorimetry following the detailed protocols provided in this guide. Such an analysis will provide the necessary data to ensure the safe and effective use of this compound in research and development.

References

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Possessing both a carboxylate ester and a hydroxymethyl group on a cyclohexane scaffold, it serves as a versatile building block for the synthesis of more complex molecules, most notably as a key intermediate in the production of the antifibrinolytic agent, tranexamic acid. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its applications in drug development and polymer chemistry.

Discovery and History

The history of this compound is not marked by a singular discovery event but rather by the evolution of synthetic methodologies for cyclohexanecarboxylic acid derivatives. Its emergence in the chemical literature is closely tied to the industrial demand for its derivatives, particularly tranexamic acid. Early synthetic efforts focused on the reduction of aromatic precursors, a method that remains a cornerstone of its industrial production.

The development of robust and high-yield synthetic routes was driven by the need for a reliable source of this intermediate. The hydrogenation of methyl 4-(hydroxymethyl)benzoate and the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid have been extensively studied and optimized over the years.[1] The compound exists as cis and trans isomers, with the trans isomer being of particular importance for stereoselective syntheses.[2] Today, this compound is a readily available chemical intermediate, underpinning the synthesis of various pharmaceuticals and specialty polymers.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, purification, and use in subsequent reactions. The presence of both a polar hydroxymethyl group and a less polar ester group on a cyclohexane ring gives it a unique solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| Boiling Point | 250.7 °C | [1][2] |

| Melting Point | 99.8 °C | [2] |

| Density | 1.059 g/cm³ | [2] |

| Flash Point | 99.8 °C | [1] |

| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. A summary of available spectroscopic data is provided in Table 2.

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Data available on PubChem and other chemical databases. | [3] |

| ¹³C NMR | Data available on PubChem and other chemical databases. | [4] |

| IR Spectroscopy | Data available on PubChem and other chemical databases. | [4] |

| Mass Spectrometry | Data available on PubChem and other chemical databases. | [4] |

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been established. The most common methods involve the hydrogenation of an aromatic precursor or the esterification of the corresponding carboxylic acid.

Synthesis via Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

This method involves the saturation of the benzene ring of methyl 4-(hydroxymethyl)benzoate to yield the desired cyclohexane derivative.

Materials:

-

Methyl 4-(hydroxymethyl)benzoate

-

Palladium on carbon (5-10 wt% Pd/C) or Raney nickel catalyst

-

Ethanol or Tetrahydrofuran (THF) as solvent

-

High-pressure hydrogenation reactor

-

Hydrogen gas (H₂)

Procedure:

-

Prepare the substrate, methyl 4-(hydroxymethyl)benzoate, by the esterification of 4-(hydroxymethyl)benzoic acid.

-

In a high-pressure reactor, charge the methyl 4-(hydroxymethyl)benzoate and the chosen solvent (Ethanol or THF).

-

Add the hydrogenation catalyst (5-10 wt% Pd/C or Raney nickel).

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 10-50 bar.

-

Heat the reaction mixture to 80-120 °C and maintain vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed (typically 12-24 hours).

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or chromatography to yield this compound.

Synthesis via Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid

This is a direct esterification method using the corresponding carboxylic acid and methanol.

Materials:

-

4-(hydroxymethyl)cyclohexanecarboxylic acid

-

Methanol

-

Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-(hydroxymethyl)cyclohexanecarboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain this compound.

Applications in Drug Development and Polymer Chemistry

This compound is a valuable intermediate in the synthesis of various compounds.[2]

Precursor to Tranexamic Acid

The primary application of this compound is as a key precursor in the synthesis of tranexamic acid, a medication used to treat or prevent excessive blood loss. The synthesis involves the conversion of the hydroxymethyl group to a primary amine precursor, such as an azide, followed by hydrolysis.[2]

Building Block in Polymer Chemistry

The bifunctional nature of this molecule makes it a useful monomer or building block in polymer chemistry. It can be incorporated into polyesters and other polymers to modify their properties.[2]

Role in Biological Systems

Currently, there is no direct evidence to suggest that this compound is involved in any specific biological signaling pathways. Its hydroxymethyl group can potentially undergo metabolic transformations, leading to the formation of active metabolites that could interact with molecular targets.[2] However, its primary role in the context of drug development is as a synthetic intermediate for producing active pharmaceutical ingredients.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic routes to this compound.

Synthetic Utility in the Preparation of Tranexamic Acid

References

- 1. CAS#:110928-44-4 | trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | Chemsrc [chemsrc.com]

- 2. This compound For Research [benchchem.com]

- 3. 110928-44-4|trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 4. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | C9H16O3 | CID 11073869 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a versatile bifunctional molecule crucial in organic synthesis and pharmaceutical development. This document details its chemical properties, stereoisomers, synthesis protocols, and its significant role as a key intermediate in the production of high-value compounds such as tranexamic acid.

Chemical Identity and Properties

This compound is a cyclohexane derivative featuring both a methyl ester and a hydroxymethyl group. Its chemical formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol .[1] The presence of two functional groups allows for selective chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[2] This compound exists as two primary stereoisomers: cis and trans, whose properties and synthesis differ.

The International Union of Pure and Applied Chemistry (IUPAC) names for the stereoisomers are:

-

trans-isomer: methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate[3]

-

cis-isomer: methyl (1s,4s)-4-(hydroxymethyl)cyclohexane-1-carboxylate

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value (trans-isomer) | Reference |

| CAS Number | 110928-44-4 | [4][5][6] |

| Molecular Formula | C₉H₁₆O₃ | [1][3] |

| Molecular Weight | 172.221 g/mol | [5] |

| Boiling Point | 250.7 ± 13.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 99.8 ± 12.6 °C | [5] |

| Refractive Index | 1.464 | [5] |

| Storage Conditions | 2-8°C | [5][6] |

Synthesis of Stereoisomers

The primary industrial route to this compound is the catalytic hydrogenation of dimethyl terephthalate (DMT). The stereochemical outcome of this reaction (the cis/trans ratio) is highly dependent on the catalyst and reaction conditions employed.

General Synthesis via Hydrogenation of Dimethyl Terephthalate

The hydrogenation of the aromatic ring of DMT leads to the formation of dimethyl 1,4-cyclohexanedicarboxylate (DMCD), which can be further reduced to this compound.

Experimental Protocol: Hydrogenation of Dimethyl Terephthalate

-

Reactants: Dimethyl terephthalate (DMT), Hydrogen (H₂), Solvent (e.g., ethyl acetate, isopropanol).[7][8]

-

Catalyst: Supported metal catalysts such as Nickel on silica (Ni/SiO₂) or Ruthenium-Rhenium on activated carbon (Ru-Re/AC) are commonly used.[8][9][10] Palladium-based catalysts are also employed in industrial processes.[7]

-

Reaction Conditions:

-

Procedure:

-

Dissolve DMT in a suitable solvent (e.g., ethyl acetate) in a high-pressure reactor.[7]

-